molecular formula C13H18ClNO4S B6337387 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe) CAS No. 68305-85-1

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)

Cat. No. B6337387
CAS RN: 68305-85-1
M. Wt: 319.80 g/mol
InChI Key: WIVWJIOIQKOUAV-UHFFFAOYSA-N
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Description

“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)” is a chemical compound with the molecular formula C13H18ClNO4S . It has a molecular weight of 319.8 . This compound is also known as "L-Leucine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3 . This indicates that the molecule contains a sulfonyl group attached to a 4-chlorophenyl group and an amino group, which is further connected to a 4-methylpentanoate group .


Physical And Chemical Properties Analysis

This compound has a boiling point of 421.9ºC at 760 mmHg and a melting point of 62-64ºC . It has a density of 1.252g/cm3 .

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. The presence of the 4-chlorophenylsulfonyl moiety contributes to its activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria , which is significant given the rise of antibiotic-resistant strains .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing a variety of derivatives, including N-acyl-α-amino acids and 1,3-oxazoles . These derivatives have potential applications in developing new pharmaceuticals and can be tailored for specific biological activities .

Biological Studies

Researchers use this compound in biological studies to understand the structure-activity relationship (SAR) of related molecules. By modifying the compound’s structure, scientists can determine how changes affect biological activity, which is crucial for drug design .

Toxicity Evaluation

The toxicity of this compound and its derivatives to aquatic organisms, such as Daphnia magna , is an area of research. Understanding the environmental impact of new compounds is essential for developing sustainable pharmaceuticals .

In Silico Analysis

In silico studies, which involve computer simulations, are conducted to predict the compound’s mechanism of action and potential toxicity. This approach is cost-effective and speeds up the process of drug discovery by identifying promising candidates early .

Antibiofilm Agents

The compound’s derivatives have been assessed for their ability to prevent biofilm formation. Biofilms are a major concern in medical devices and implants, and compounds that can inhibit their formation are valuable in medical applications .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It could potentially be used in various chemical reactions due to the presence of reactive functional groups such as the sulfonyl and amino groups .

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWJIOIQKOUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377528
Record name Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate

CAS RN

68305-85-1
Record name Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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